

physical properties of 4-Nitro-1,8-naphthalic anhydride

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Compound of Interest

Compound Name: 4-Nitro-1,8-naphthalic anhydride

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An In-depth Technical Guide to the Physical and Chemical Properties of **4-Nitro-1,8-naphthalic Anhydride**

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Nitro-1,8-naphthalic anhydride** (CAS No. 6642-29-1), a key intermediate in the synthesis of fluorescent dyes, chemosensors, and advanced polymers. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development.

General and Molecular Properties

4-Nitro-1,8-naphthalic anhydride is a yellow crystalline nitro compound widely utilized for its reactive anhydride group and the electron-withdrawing nature of its nitro substituent.[1] Its structure consists of a planar naphthalene core fused with a cyclic anhydride ring, with a nitro group at the 4-position.[2] This configuration makes it a valuable precursor for a variety of naphthalimide derivatives.[3]

The fundamental molecular and physical characteristics are summarized in the table below.



| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 6642-29-1 | [2][4] |
| Molecular Formula | C12H5NO5 | [2][4] |
| Molecular Weight | 243.17 g/mol | [2][4] |
| Appearance | Light yellow to pale yellow crystalline solid or needles | [2] |
| Melting Point | 226-229 °C | [2][5] |
| Boiling Point | 509.9 °C (Predicted) | [5] |
| EC Number | 229-659-4 | |
| Beilstein/REAXYS | 237909 | |

Solubility Profile

The solubility of **4-Nitro-1,8-naphthalic anhydride** is dictated by its predominantly hydrophobic aromatic structure and its polar functional groups.[2] It exhibits very limited solubility in water but has significantly better solubility in organic solvents.[2]

| Solvent | Solubility | Reference |
|------------------|-------------------------|-----------|
| Water | Very limited solubility | [2] |
| DMSO | Soluble | [5] |
| Organic Solvents | Enhanced solubility | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of **4-Nitro-1,8-naphthalic anhydride**. The key spectral features are detailed below.



| Spectroscopic Technique | Characteristic Peaks/Features | Reference |
|---------------------------------|--|-----------|
| FTIR (cm ⁻¹) | 1789, 1756 (Anhydride C=O stretches); 1526 (NO ₂ vibration) | [2] |
| UV-Visible (λmax) | ~275 nm and 345 nm (in aqueous solution) | [2] |
| 230 nm and 341 nm (in methanol) | [5] | |

Experimental Protocols Synthesis of 4-Nitro-1,8-naphthalic Anhydride

A common laboratory-scale synthesis involves a two-step process starting from acenaphthene. [6][7] The general workflow includes nitration followed by oxidation.

Step 1: Nitration of Acenaphthene

• Objective: To synthesize a mixture of 4-nitroacenaphthene and 2-nitroacenaphthene.

Procedure:

- Dissolve acenaphthene (19.48 mmol) in 40 mL of glacial acetic acid within a 250 mL threenecked flask equipped with a stirrer.
- Stir the mixture for 1 hour at a low temperature to ensure complete dissolution.
- Slowly add a 14 mL mixture of nitric acid and glacial acetic acid (1:1 v/v) dropwise over 30 minutes.
- Maintain the reaction at a constant temperature for 1 hour after the addition is complete.
- Filter the resulting precipitate and wash it with water until neutral.







 After drying, purify the solid mixture using silica gel column chromatography with petroleum ether-ethyl acetate (40:1 v/v) as the eluent to obtain the bright yellow nitroacenaphthene isomers.[6]

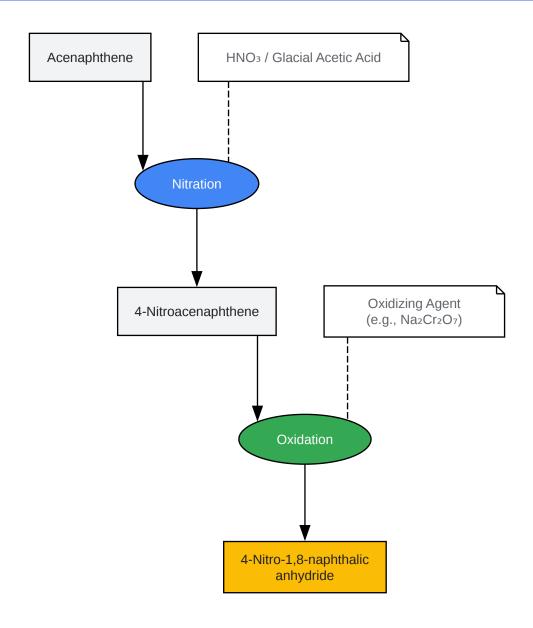
Step 2: Oxidation of 4-Nitroacenaphthene

 Objective: To oxidize the nitroacenaphthene intermediate to 4-Nitro-1,8-naphthalic anhydride.

Procedure:

- The isolated 4-nitroacenaphthene is subjected to oxidation. While the specific laboratory conditions can vary, a typical method involves using an oxidizing agent like sodium dichromate in a suitable solvent such as glacial acetic acid.
- The reaction mixture is heated to drive the oxidation of the ethylene bridge of the acenaphthene core to form the anhydride ring.
- Upon completion, the product is isolated, purified, and characterized.[6][7]





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Caption: Synthesis workflow for **4-Nitro-1,8-naphthalic anhydride**.

General Protocol for Spectroscopic Analysis

- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Prepare a sample by mixing a small amount of 4-Nitro-1,8-naphthalic anhydride with potassium bromide (KBr) and pressing it into a pellet, or by preparing a mull with Nujol.
 - Place the sample in the spectrometer's sample holder.



- Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Identify characteristic peaks corresponding to the anhydride carbonyl groups and the nitro group.[2]
- UV-Visible Spectroscopy:
 - Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or an aqueous buffer).
 - Use a quartz cuvette to hold the sample and a reference cuvette containing only the solvent.
 - Scan the absorbance of the sample over a wavelength range (e.g., 200-600 nm).
 - Determine the wavelengths of maximum absorbance (λmax).[2][5]

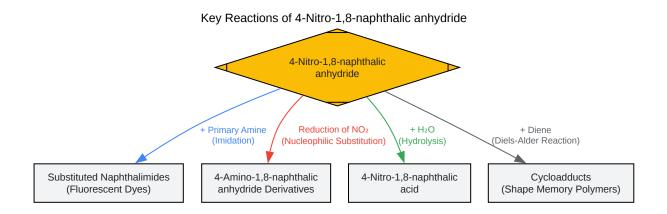
Chemical Reactivity and Applications

The dual functionality of the anhydride and nitro groups makes **4-Nitro-1,8-naphthalic anhydride** a versatile building block in organic synthesis.[2][3] Its primary reactions enable the creation of a wide range of derivatives with applications in materials science and bio-imaging.

Key reactions include:

- Imidation: The anhydride ring readily reacts with primary amines to form substituted naphthalimides, which are often highly fluorescent.[8]
- Nucleophilic Substitution: The electron-withdrawing nitro group can be reduced to an amino group, which allows for further functionalization and the synthesis of dyes and chemosensors.[2]
- Hydrolysis: In the presence of water, the anhydride can be hydrolyzed to form the corresponding 4-nitro-1,8-naphthalic acid.[2]
- Cycloaddition: The molecule can act as a dienophile in Diels-Alder reactions, a property utilized in the synthesis of shape-memory polymers.[2][3]





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Caption: Primary chemical transformations of **4-Nitro-1,8-naphthalic anhydride**.

This compound serves as a critical precursor for N-phenyl-amino-1,8-naphthalimide-based fluorescent chemosensors and as a fluorochrome substrate for detecting nitrogen reductase activity in noninvasive hypoxia imaging for cancer detection.[1] Its derivatives are also employed in the production of amphiphilic naphthalimide dyes.[1]

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